molecular formula C16H25BN2O6S B2417772 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid CAS No. 2377611-61-3

4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid

Cat. No.: B2417772
CAS No.: 2377611-61-3
M. Wt: 384.25
InChI Key: YYJKNCQHISACON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a boronic acid moiety

Properties

IUPAC Name

[3-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O6S/c1-12-11-13(17(21)22)5-6-14(12)26(23,24)19-9-7-18(8-10-19)15(20)25-16(2,3)4/h5-6,11,21-22H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJKNCQHISACON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of Piperazine: The piperazine ring is protected using tert-butoxycarbonyl (BOC) to form BOC-piperazine.

    Sulfonylation: The protected piperazine is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Bromination: The aromatic ring is brominated to introduce a bromine atom at the desired position.

    Boronic Acid Formation: The brominated compound undergoes a Suzuki-Miyaura coupling reaction with a boronic acid derivative to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and continuous flow reactors.

Chemical Reactions Analysis

4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid has several scientific research applications:

    Medicinal Chemistry: The compound serves as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Material Science: Its unique structure makes it useful in the development of new materials, such as polymers and organic electronics.

    Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex molecules, including biaryl compounds and macrocycles.

    Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid moiety is known to form reversible covalent bonds with serine residues in the active sites of proteases, making it a valuable tool in drug design.

Comparison with Similar Compounds

4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid can be compared to other similar compounds, such as:

    4-(4-BOC-Piperazinosulfonyl)bromobenzene: This compound lacks the boronic acid moiety but shares the piperazine and sulfonyl groups, making it useful in similar applications.

    4-(4-BOC-Piperazinosulfonyl)phenylboronic acid: This compound is similar but does not have the methyl group on the aromatic ring, which may affect its reactivity and applications.

    4-(4-BOC-Piperazinosulfonyl)-3-chlorophenylboronic acid:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.

Biological Activity

4-(4-BOC-Piperazinosulfonyl)-3-methylphenylboronic acid is a boronic acid derivative with significant implications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This compound is characterized by its unique structure, which includes a piperazine moiety and a boronic acid functional group, enhancing its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H20B N3O4S
  • Molecular Weight : 345.25 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial for inhibiting proteases and other enzymes.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer cells. The mechanism involves the modulation of cell signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against several bacterial strains. The presence of the piperazine ring enhances its ability to penetrate bacterial membranes, making it effective against resistant strains.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound induced apoptosis through the activation of caspase pathways.
  • Antibacterial Efficacy :
    • In a comparative analysis against common pathogens such as E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerBreast Cancer Cells12
AntimicrobialE. coli16
AntimicrobialS. aureus32

Research Findings

Recent studies have highlighted the potential of this compound as a dual-action agent capable of targeting both cancerous cells and bacterial infections. The compound's ability to modulate enzyme activity through reversible binding mechanisms opens avenues for further research into its therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.